Propane-1,1,1,3,3,3-d6

Übersicht

Beschreibung

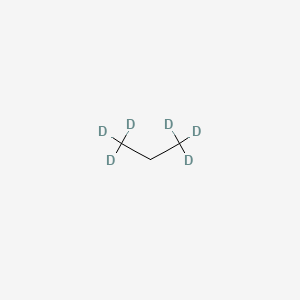

Propane-1,1,1,3,3,3-d6, also known as 1,1,1,3,3,3-hexadeuteriopropane, is a deuterated form of propane. It is a stable isotope-labeled compound where six hydrogen atoms in propane are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in studies involving isotopic labeling and mass spectrometry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Propane-1,1,1,3,3,3-d6 can be synthesized through the catalytic exchange of hydrogen atoms in propane with deuterium. This process typically involves the use of a deuterium gas atmosphere and a suitable catalyst, such as platinum or palladium, under high pressure and temperature conditions. The reaction can be represented as follows:

C3H8+6D2→C3D6+6H2

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous flow of propane and deuterium gas over a catalyst bed. The reaction conditions are optimized to achieve high isotopic purity and yield. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Analyse Chemischer Reaktionen

Reaction with Hydroxyl (OH) Radicals

Propane-d6 exhibits slower reaction kinetics with OH radicals compared to non-deuterated propane due to the kinetic isotope effect (KIE). Rate constants at 298 K :

| Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| Propane (C₃H₈) | |

| Propane-d6 (C₃D₆) |

The reduced reactivity of C₃D₆ is attributed to the stronger C–D bond, which raises the activation energy for hydrogen (deuterium) abstraction.

Reaction with Nitrate (NO₃) Radicals

While direct data for propane-d6 is limited, studies on deuterated butanes suggest analogous trends. For example, n-butane-d10 reacts with NO₃ at ~5× slower rates than its non-deuterated counterpart . Extrapolating this, propane-d6 likely shows similar suppressed reactivity in atmospheric degradation pathways.

Isotope Effects in Reaction Mechanisms

Deuteration significantly alters reaction dynamics:

-

Kinetic Isotope Effects (KIE): The C–D bond’s higher bond dissociation energy (vs. C–H) reduces reaction rates in radical abstractions, as observed in OH radical interactions .

-

Thermodynamic Effects: Deuterated solvents like propane-d6 minimize proton interference in NMR studies, enabling clearer observation of reaction intermediates .

Wissenschaftliche Forschungsanwendungen

Propane-1,1,1,3,3,3-d6 is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:

Mass Spectrometry: Used as an internal standard to improve the accuracy and precision of quantitative analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Helps in studying molecular structures and dynamics by providing distinct spectral features.

Tracer Studies: Employed in metabolic and environmental studies to trace the pathways and fate of organic compounds.

Chemical Kinetics: Used to investigate reaction mechanisms and rate constants by observing isotopic effects.

Wirkmechanismus

The mechanism of action of propane-1,1,1,3,3,3-d6 is primarily related to its role as an isotopic label. The presence of deuterium atoms alters the vibrational frequencies and bond strengths compared to non-deuterated compounds. This isotopic substitution can influence reaction rates and mechanisms, providing valuable insights into chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the study being conducted.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Propane-2,2,2-d3: A deuterated form of propane with three deuterium atoms at the second carbon.

Butane-1,1,1,4,4,4-d6: A deuterated form of butane with six deuterium atoms.

Methane-d4: A deuterated form of methane with four deuterium atoms.

Uniqueness of Propane-1,1,1,3,3,3-d6

This compound is unique due to its specific isotopic labeling pattern, which provides distinct advantages in certain analytical techniques. Its six deuterium atoms result in a significant mass shift, making it easily distinguishable from non-deuterated compounds in mass spectrometry. Additionally, its symmetrical structure and isotopic purity make it a valuable tool in NMR spectroscopy and other research applications.

Biologische Aktivität

Propane-1,1,1,3,3,3-d6 (CAS Number: 2875-96-9) is a deuterated isotope of propane that has gained attention in various fields of research due to its unique properties. This article focuses on the biological activity of this compound, including its synthesis, applications, and relevant studies that highlight its antimicrobial and biochemical effects.

- Molecular Formula : C₃H₂D₆

- Molecular Weight : 50.1326 g/mol

- Density : 0.9 g/cm³

- Boiling Point : Approximately 36 °C

Synthesis

This compound can be synthesized through various methods involving the deuteration of propane or related compounds. One common method includes the reaction of propane with deuterated reagents under specific conditions to achieve the desired isotopic labeling .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of deuterated compounds similar to this compound. For instance, research involving 1-substituted-3-substituted derivatives of propane-1,3-dione has demonstrated significant antimicrobial effects against various pathogenic microorganisms such as Escherichia coli and Staphylococcus aureus. The results indicated varying zones of inhibition depending on the concentration and structure of the compounds tested .

| Compound | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|

| 4a | 8 | 250 |

| 4d | 5 | 250 |

| 4e | 6 | 250 |

These findings suggest that modifications in molecular structure can enhance biological activity.

Case Studies

One notable study examined the effects of deuterated compounds on microbial growth. The researchers synthesized several derivatives and tested their efficacy against E. coli and S. aureus. The study found that certain derivatives exhibited potent antimicrobial activity with zones of inhibition ranging from 5 to 8 mm at specific concentrations. This indicates that isotopic labeling may influence the biological interactions at a molecular level .

The mechanism by which this compound exerts its biological effects is not fully understood but may involve alterations in membrane fluidity or enzyme activity due to isotopic substitution. Deuteration can affect hydrogen bonding and molecular vibrations, potentially leading to changes in how these compounds interact with biological systems .

Eigenschaften

IUPAC Name |

1,1,1,3,3,3-hexadeuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8/c1-3-2/h3H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUOYWHBWRKTHZ-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60182932 | |

| Record name | Propane-1,1,1,3,3,3-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

50.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2875-96-9 | |

| Record name | Propane-1,1,1,3,3,3-d6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002875969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane-1,1,1,3,3,3-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2875-96-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.